molecular formula C25H21N3O B4549530 (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide

Cat. No.: B4549530
M. Wt: 379.5 g/mol
InChI Key: PYOTXVJVEPUUQB-MSUUIHNZSA-N
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Description

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by its complex structure, which includes a pyrazole ring substituted with phenyl and 4-methylphenyl groups, and an enamide moiety

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, which can be achieved through the reaction of hydrazine with an appropriate β-diketone. The resulting pyrazole is then subjected to further functionalization to introduce the phenyl and 4-methylphenyl groups.

The final step involves the formation of the enamide moiety. This can be accomplished by reacting the functionalized pyrazole with an appropriate acylating agent under conditions that favor the formation of the (Z)-isomer. Typical reaction conditions include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at low temperatures to ensure selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and 4-methylphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced enamide derivatives.

    Substitution: Halogenated pyrazole derivatives.

Mechanism of Action

The mechanism of action of (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide
  • (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide

Uniqueness

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as altered binding affinity to biological targets or different reactivity in chemical reactions.

Properties

IUPAC Name

(Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-19-12-14-20(15-13-19)25-21(18-28(27-25)23-10-6-3-7-11-23)16-17-24(29)26-22-8-4-2-5-9-22/h2-18H,1H3,(H,26,29)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOTXVJVEPUUQB-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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